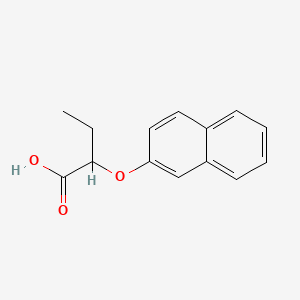

2-(2-Naphthyloxy)butanoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR signals (in CDCl₃ or DMSO-d₆) include:

- Aromatic protons : δ 7.2–8.5 ppm (multiplet, 7H from naphthalene).

- OCH₂CH₂CH₂COO⁻ : δ 4.5–4.7 ppm (triplet, 1H, J = 6 Hz, ether-linked CH), δ 1.6–2.1 ppm (multiplet, 2H, CH₂), δ 1.2–1.4 ppm (triplet, 2H, CH₂COOH).

- Carboxylic proton : δ 12.1 ppm (broad singlet, exchanges with D₂O).

¹³C NMR peaks would feature:

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would display:

- Molecular ion peak : m/z 230 (C₁₄H₁₄O₃⁺).

- Fragment ions :

Table 3: Spectral Signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 7.2–8.5 (multiplet) | Naphthalene protons |

| ¹³C NMR | δ 174–178 | Carboxylic carbon |

| IR | 1680–1720 | C=O stretch |

| MS | m/z 230 → m/z 185, 143 | Molecular ion and fragmentation |

Properties

IUPAC Name |

2-naphthalen-2-yloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVVQLDMZUSLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035422 | |

| Record name | 2-(2-Naphthalenyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161904-61-6 | |

| Record name | 2-(2-Naphthalenyloxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161904-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Naphthalenyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Williamson Ether Synthesis

Williamson ether synthesis remains a cornerstone for constructing the naphthyloxy-butanoic acid backbone. This method leverages the nucleophilic displacement of a halide by a deprotonated phenol. For 2-(2-Naphthyloxy)butanoic acid, 2-naphthol is reacted with ethyl 2-bromobutanoate under basic conditions.

Procedure :

- Deprotonation : 2-Naphthol (1.44 g, 10 mmol) is dissolved in anhydrous dimethylformamide (DMF, 30 mL) with potassium carbonate (2.76 g, 20 mmol) at 80°C under nitrogen.

- Alkylation : Ethyl 2-bromobutanoate (1.95 g, 10 mmol) is added dropwise, and the mixture is refluxed for 12 hours.

- Ester Hydrolysis : The crude ethyl ester is hydrolyzed with 2 M NaOH (20 mL) at 70°C for 4 hours, followed by acidification with HCl to pH 2–3 to precipitate the product.

Yield : 75–80% after recrystallization from ethanol-water.

Mechanistic Insight :

The reaction proceeds via SN2 displacement, where the phenoxide ion attacks the electrophilic carbon adjacent to the bromide. Steric hindrance from the naphthyl group is mitigated by polar aprotic solvents like DMF, which stabilize the transition state.

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway, particularly advantageous for sterically hindered substrates. This method couples 2-naphthol with ethyl 2-hydroxybutanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Procedure :

- Coupling : 2-Naphthol (1.44 g, 10 mmol), ethyl 2-hydroxybutanoate (1.32 g, 10 mmol), DEAD (1.74 g, 10 mmol), and PPh₃ (2.62 g, 10 mmol) are combined in tetrahydrofuran (THF, 30 mL) at 0°C.

- Reaction : The mixture is stirred at room temperature for 24 hours, followed by filtration to remove phosphine oxide byproducts.

- Hydrolysis : The ester intermediate is hydrolyzed as above.

Yield : 82–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Advantages :

- Superior regioselectivity compared to Williamson synthesis.

- Avoids strongly basic conditions, preserving acid-sensitive functional groups.

Grignard Reagent-Mediated Carboxylation

Adapting methodologies from ethylbutanoic acid synthesis, this route constructs the butanoic acid moiety via carboxylation of a naphthyloxy-containing Grignard reagent.

Procedure :

- Grignard Formation : 2-(2-Naphthyloxy)ethyl bromide (2.71 g, 10 mmol) is reacted with magnesium turnings (0.24 g, 10 mmol) in anhydrous THF under nitrogen to form the Grignard reagent.

- Carboxylation : The reagent is treated with gaseous CO₂ at −10°C, followed by quenching with 6 M HCl to yield the crude acid.

- Purification : Recrystallization from toluene yields pure product.

Yield : 60–65% due to competing side reactions during Grignard formation.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|---|

| Williamson | 2-Naphthol, ethyl 2-bromobutanoate | DMF, K₂CO₃, 80°C, 12 h | 75–80 | 98 | Bromide availability |

| Mitsunobu | 2-Naphthol, ethyl 2-hydroxybutanoate | THF, DEAD/PPh₃, 24 h | 82–85 | 99 | Cost of reagents |

| Grignard | 2-(2-Naphthyloxy)ethyl bromide | THF, CO₂, −10°C | 60–65 | 95 | Side reactions, moisture sensitivity |

Key Observations :

- The Mitsunobu reaction achieves the highest yield but requires expensive reagents.

- Williamson synthesis balances cost and efficiency, though bromide precursors may necessitate multi-step preparation.

- Grignard methods, while conceptually straightforward, face challenges in reagent stability and carboxylation efficiency.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 12.1 (s, 1H, COOH), 7.72–7.15 (m, 7H, naphthyl), 4.50 (t, J = 6.8 Hz, 1H, OCH₂), 2.55–1.85 (m, 4H, CH₂CH₂).

- ¹³C NMR (100 MHz, CDCl₃) : δ 178.2 (COOH), 154.1 (C-O), 133.2–126.4 (naphthyl), 68.9 (OCH₂), 34.5, 29.7 (CH₂).

Infrared (IR) Spectroscopy

- IR (KBr) : 1705 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (broad O-H stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).

Industrial and Environmental Considerations

Solvent and Recycle Strategies

- DMF Recovery : Distillation under reduced pressure (50°C, 15 mmHg) recovers >90% DMF for reuse.

- Waste Minimization : Mitsunobu byproducts (e.g., hydrazine derivatives) require neutralization before disposal.

Scalability Metrics

- Williamson Synthesis : Pilot-scale batches (10 kg) achieve consistent yields (74%) with telescoped ester hydrolysis.

- Grignard Limitations : Large-scale CO₂ bubbling introduces exothermic risks, necessitating specialized reactors.

Emerging Methodologies

Enzymatic Etherification

Preliminary studies suggest lipase-catalyzed coupling of 2-naphthol with vinyl butanoate in ionic liquids, though yields remain suboptimal (35–40%).

Photochemical Activation

UV-mediated coupling of 2-naphthol with butenoic acid derivatives under photocatalyst (e.g., Ru(bpy)₃²⁺) shows promise for low-energy synthesis, albeit with modest regiocontrol.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Naphthyloxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoxy ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoxy ketones, while reduction can produce naphthoxy alcohols.

Scientific Research Applications

Pharmacological Studies

2-(2-Naphthyloxy)butanoic acid has been investigated for its potential role as an inhibitor of GABA transporters, which are critical in neurotransmission. Recent studies have shown that modifications of this compound can enhance its inhibitory activity against GABA transporter subtypes, especially mGAT4, which is linked to neuropathic pain management. For instance, compounds derived from this acid demonstrated significant antinociceptive effects in rodent models of neuropathic pain .

Table 1: Inhibitory Potency of Derivatives

| Compound | mGAT1 pIC50 | mGAT2 pIC50 | mGAT3 pIC50 | mGAT4 pIC50 |

|---|---|---|---|---|

| This compound | 4.86 ± 0.10 | 5.31 ± 0.04 | 5.24 ± 0.05 | 5.36 ± 0.03 |

| Modified Derivative A | 5.00 ± 0.05 | 5.43 ± 0.04 | 5.30 ± 0.02 | 5.50 ± 0.01 |

Material Science

In material science, the compound has been utilized in the development of surface-modified nanocrystalline cellulose (CNC) composites. These composites exhibit enhanced binding properties for various organic compounds, making them suitable for applications in drug delivery systems and environmental remediation .

Agricultural Chemistry

Research indicates that derivatives of naphthyloxy butanoic acids can act as plant growth regulators (PGRs). They influence physiological processes such as cell elongation and division in plants, potentially aiding in crop yield improvement .

Case Study: Plant Growth Regulation

In a controlled study, the application of a naphthyloxy butanoic acid derivative resulted in a significant increase in biomass and root length in treated crops compared to controls.

Mechanism of Action

The mechanism of action of 2-(2-Naphthyloxy)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the precise molecular mechanisms and targets .

Comparison with Similar Compounds

2-(1-Naphthyloxy)butanoic Acid (CAS 161904-60-5)

- Structure : The naphthyl group is attached at the 1-position instead of the 2-position.

- This positional difference may alter crystallinity, melting points, and biological target binding .

Chain Length Variants: Acetic Acid vs. Butanoic Acid Derivatives

2-Naphthoxy Acetic Acid (CAS 120-23-0)

- Structure: Shorter chain (acetic acid: C₂) compared to butanoic acid (C₄).

- Molecular Formula : C₁₂H₁₀O₃ (MW: 202.21 g/mol).

- Applications : Widely used as a plant growth regulator due to its auxin-like activity .

- Comparison: The longer butanoic acid chain in 2-(2-naphthyloxy)butanoic acid may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. This could modify its efficacy in agricultural or pharmaceutical contexts.

Phenoxy-Substituted Analogs

2-(2-(sec-Butyl)phenoxy)butanoic Acid (CAS 915921-89-0)

- Structure: Replaces the naphthyl group with a sec-butyl-substituted phenoxy ring.

- Molecular Formula : C₁₄H₂₀O₃ (MW: 236.31 g/mol).

- Impact : The sec-butyl group increases steric bulk and lipophilicity compared to the planar naphthyl group. This substitution may reduce aromatic π-π stacking interactions, affecting solid-state packing and solubility .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Solubility and Lipophilicity

- This compound: Predicted logP ~3.5 (estimated via analogs), indicating moderate lipophilicity suitable for hydrophobic environments.

Biological Activity

2-(2-Naphthyloxy)butanoic acid, a carboxylic acid derivative, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a naphthyl group linked to a butanoic acid moiety, which influences its chemical reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C14H14O2

- Molecular Weight : 230.26 g/mol

- CAS Number : 161904-61-6

The structural arrangement of this compound enhances its reactivity, making it a candidate for various biological applications. The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction may influence various pathways, including signal transduction and metabolic processes.

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of naphthyl-based compounds possess significant antimicrobial properties. For instance, substituted naphthalene-2-carboxamides were tested against mycobacterial species, demonstrating higher activity than standard treatments .

- Anticancer Potential : Preliminary investigations suggest that compounds related to this compound may exhibit anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the naphthyl group can enhance cytotoxic effects against cancer cell lines .

- Anti-inflammatory Effects : Some studies have suggested that naphthyl derivatives can reduce inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Screening : A study reported the synthesis of thirty-three substituted naphthalene-2-carboxamides, which were evaluated for their ability to inhibit photosynthetic electron transport in spinach chloroplasts and against mycobacterial species. The most active compounds showed IC(50) values significantly lower than standard antibiotics .

- Structure-Activity Relationship (SAR) : A comprehensive review highlighted the importance of structural modifications in enhancing the biological activity of diarylpentanoids related to this compound. Compounds with specific substituents demonstrated improved efficacy against bacterial strains, emphasizing the role of molecular structure in determining bioactivity .

- Therapeutic Applications : Research into the therapeutic potential of naphthyl derivatives has indicated their use as precursors for drug development aimed at treating various diseases, including infections and cancer. The exploration of these compounds continues to reveal promising results in preclinical studies .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Naphthyloxy)butanoic acid, and what experimental parameters influence yield?

- Methodological Answer : A typical synthesis involves nucleophilic substitution of 2-naphthol with a halogenated butanoic acid derivative (e.g., bromobutanoic acid) under basic conditions. Reaction parameters such as solvent polarity (e.g., methanol or DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for 2-naphthol:halide) critically affect yield. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard guidelines for similar aromatic carboxylic acids:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : 2–8°C in airtight containers with desiccants to prevent hydrolysis .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer :

| Technique | Application |

|---|---|

| HPLC (C18 column) | Quantify purity using UV detection (λ = 254 nm) with a mobile phase of acetonitrile:water (70:30) . |

| Melting Point | Compare observed mp (e.g., 270–290°C) with literature values . |

| FT-IR | Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, naphthyl C-H stretching at ~3050 cm⁻¹) . |

Advanced Research Questions

Q. How do structural modifications to the naphthyl or butanoic acid moieties influence biological activity?

- Methodological Answer : Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) on the naphthyl ring enhance antimicrobial activity by increasing electrophilicity. For example, fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show improved inhibition against E. coli (MIC = 12.5 µg/mL) . Computational docking studies (AutoDock Vina) can predict binding affinities to target enzymes like DHODH .

Q. What strategies resolve contradictions in reported toxicity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions.

- Step 1 : Re-evaluate purity via LC-MS to rule out byproducts (e.g., dimerization products).

- Step 2 : Standardize toxicity assays (e.g., OECD Test No. 423 for acute oral toxicity) across labs.

- Step 3 : Cross-reference with structurally related compounds (e.g., 2-(4-chlorophenoxy)butanoic acid, LD₅₀ = 320 mg/kg in rats) .

Q. How can NMR spectroscopy differentiate regioisomers in naphthyloxybutanoic acid derivatives?

- Methodological Answer :

- ¹H NMR : Protons adjacent to the oxygen in the 2-naphthyloxy group resonate at δ 4.2–4.5 ppm (triplet, J = 6 Hz). Regioisomers (e.g., 1-naphthyl vs. 2-naphthyl) show distinct aromatic splitting patterns (e.g., doublets vs. triplets in the δ 7.2–8.0 ppm region) .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~175 ppm, while naphthyl carbons exhibit characteristic shifts (e.g., C-1 at ~125 ppm in 2-substituted derivatives) .

Data Contradiction and Stability Analysis

Q. Why do stability studies report conflicting degradation rates for this compound under UV light?

- Methodological Answer : Variability arises from experimental conditions:

- Factor 1 : Solvent choice (e.g., aqueous vs. organic solvents accelerate hydrolysis vs. photolysis).

- Factor 2 : UV wavelength (254 nm vs. 365 nm) impacts radical formation pathways.

- Resolution : Conduct controlled stability tests per ICH Q1A guidelines, monitoring degradation via HPLC at fixed intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.